2-Bromo-5-(3-methylphenyl)-1-pentene
Overview
Description
2-Bromo-5-(3-methylphenyl)-1-pentene is an organic compound characterized by a bromine atom attached to the second carbon of a pentene chain, with a 3-methylphenyl group attached to the fifth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pentene using bromine (Br2) in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with 1-bromopentene in the presence of a strong Lewis acid like aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can react with pentene to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions, ensuring high purity and yield. The process involves the use of advanced reactors and precise temperature control to optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different hydrocarbons.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alkenes.
Substitution Products: A variety of functionalized organic compounds.
Scientific Research Applications
2-Bromo-5-(3-methylphenyl)-1-pentene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3-methylphenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: This compound has a similar structure but with a ketone group instead of an alkene.
(2-Bromo-5-methylphenyl)methanol: This compound features a hydroxyl group instead of the double bond.
Uniqueness: 2-Bromo-5-(3-methylphenyl)-1-pentene is unique due to its combination of a bromine atom and a phenyl group on a pentene chain, which provides versatility in chemical reactions and applications.
Biological Activity
2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkene that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material sciences. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthesis and biological studies.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a bromine atom attached to the second carbon of a pentene chain, with a 3-methylphenyl group at the fifth position.
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom can act as a leaving group, facilitating various transformations that can lead to biologically active derivatives. The mechanisms include:
- Nucleophilic Substitution (SN2) : The bromine is replaced by a nucleophile, which can alter the biological properties of the compound.
- Elimination Reactions (E2) : This leads to the formation of alkenes, which may exhibit different biological activities compared to their parent compounds.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving brominated alkenes have shown promising results in inhibiting tumor growth in various cancer cell lines.
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Study A | HCT116 | 10 | 50% inhibition of cell proliferation |
Study B | A549 | 20 | Induction of apoptosis |
Study C | MCF-7 | 15 | Cell cycle arrest at G1 phase |
These findings suggest that the structural features of brominated alkenes contribute significantly to their anticancer activity.
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that related compounds may possess anti-inflammatory properties. For example, a study demonstrated that certain brominated alkenes inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Enzyme Inhibition : May inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Interactions : Potential interactions with cellular receptors that modulate signaling pathways associated with growth and inflammation.
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJUCJXMRAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255821 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-40-8 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.